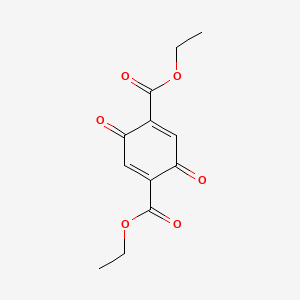
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is an organic compound with the molecular formula C12H14O6. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring with two ester groups and two keto groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound can be produced through large-scale Diels-Alder reactions. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and diols.
Substitution: Products include esters and amides.
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: Similar structure but with an anhydride group instead of ester groups.
1,4-Cyclohexanedicarboxylic acid: Lacks the keto groups and has carboxylic acid groups instead of ester groups.
3,4-Dihydroxy-1,5-cyclohexadiene-1,4-dicarboxylic acid: Contains hydroxyl groups instead of keto groups.
Uniqueness
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is unique due to its combination of ester and keto groups on a cyclohexadiene ring.
Propriétés
Numéro CAS |
116820-08-7 |
|---|---|
Formule moléculaire |
C12H12O6 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
diethyl 3,6-dioxocyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YKTIZUXXDWDCDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)C(=CC1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
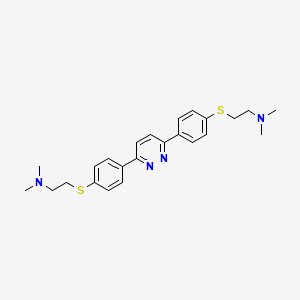
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
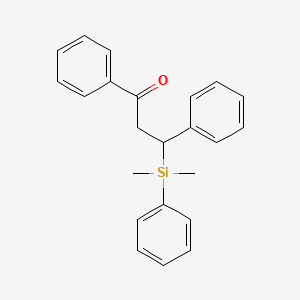
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
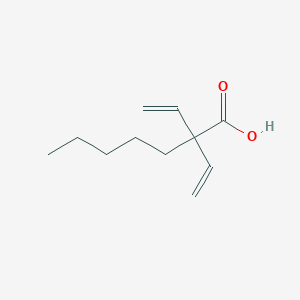
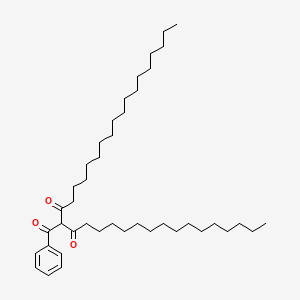
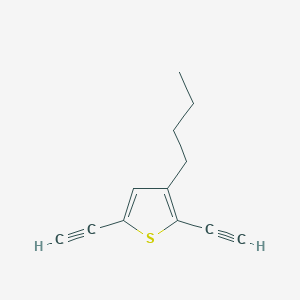
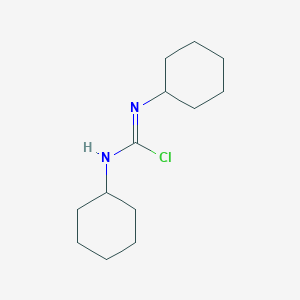
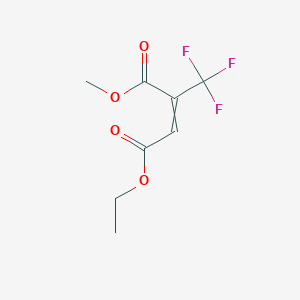
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

